3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
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Overview
Description
3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a chemical compound known for its unique structural properties and reactivity. It is often used as a reagent in organic synthesis, particularly in nitrosation reactions. This compound is stable under a wide range of conditions, making it a versatile tool in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide typically involves several steps:
Starting Material: The process begins with saccharin, a widely available artificial sweetener.
Chlorination: Saccharin is reacted with thionyl chloride (SOCl₂) to produce 3-chlorobenzo[d]isothiazole-1,1-dioxide.
Methylation: The chlorinated intermediate is then methylated using methyllithium (MeLi).
Nitrosation: Finally, the nitroso group is introduced by reacting the methylated product with sodium nitrite (NaNO₂).
Industrial Production Methods
While the detailed industrial production methods are not extensively documented, the laboratory synthesis provides a scalable route that can be adapted for larger-scale production. The use of common reagents and straightforward reaction conditions makes this process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide primarily undergoes nitrosation reactions. It can also participate in other types of reactions, such as:
Oxidation: Under specific conditions, it can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitrosation typically yields nitroso compounds, while reduction can produce amines .
Scientific Research Applications
3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide involves the transfer of the nitroso group to various substrates. This process, known as transnitrosation, occurs under mild conditions and is facilitated by the stability of the compound. The molecular targets and pathways involved include:
Nitrosation of Alcohols, Amines, Amides, Ureas, and Thiols: The compound can nitrosate these functional groups, leading to the formation of nitroso derivatives.
NO Release: In biological systems, the compound can release nitric oxide (NO), which is a crucial signaling molecule.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: A structurally similar compound but lacks the nitroso group, making it less reactive in nitrosation reactions.
3-Chlorobenzo[d]isothiazole-1,1-dioxide: An intermediate in the synthesis of 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide.
Uniqueness
The uniqueness of this compound lies in its stability and versatility as a nitrosation reagent. Unlike other nitrosation reagents, it can be used under mild conditions and is stable to air and moisture, making it highly practical for various applications .
Properties
IUPAC Name |
3,3-dimethyl-2-nitroso-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-9(2)7-5-3-4-6-8(7)15(13,14)11(9)10-12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKXPAFZAUMCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2S(=O)(=O)N1N=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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